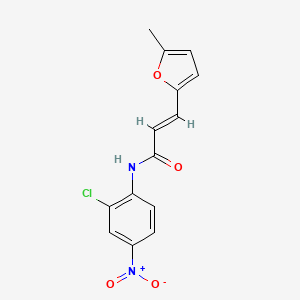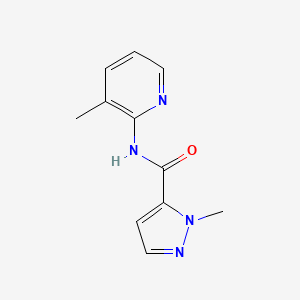
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CNF and is characterized by its ability to selectively inhibit the activity of cysteine proteases.
Mecanismo De Acción
CNF selectively inhibits cysteine proteases by irreversibly modifying the active site of the enzyme. The acrylamide moiety of CNF reacts with the thiol group of the catalytic cysteine residue in the active site of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning, leading to inhibition of its activity.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by CNF has been shown to induce apoptosis in cancer cells. CNF has also been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, CNF has been shown to have antiviral activity against HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of CNF is its ability to selectively inhibit cysteine proteases, making it a valuable tool in the study of these enzymes. However, CNF has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, CNF is a potent inhibitor, which can lead to toxicity in cells and animals at high concentrations.
Direcciones Futuras
There are several future directions for the use of CNF in scientific research. One area of interest is the development of CNF-based therapies for diseases such as cancer and inflammatory diseases. Another area of interest is the study of the role of cysteine proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of CNF-based antiviral therapies. Further research is needed to fully understand the potential of CNF in these areas.
Métodos De Síntesis
CNF can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of acetic acid. The resulting intermediate is then reacted with acryloyl chloride to yield the final product, CNF. This synthesis method has been optimized to yield high purity CNF with a yield of up to 80%.
Aplicaciones Científicas De Investigación
CNF has been extensively used as a research tool in the field of biochemistry and molecular biology. Its ability to selectively inhibit cysteine proteases has made it a valuable tool in the study of these enzymes. CNF has been used to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, and inflammation. It has also been used to study the function of cysteine proteases in diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-13-6-3-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFXYYAJXMUDKL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)


![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)